2-[(carboxycarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
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Overview
Description
2-(CARBOXYFORMAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLIC ACID is a complex organic compound belonging to the class of alpha amino acids and derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system fused with carboxylic acid and carboxyformamido groups
Preparation Methods
The synthesis of 2-(CARBOXYFORMAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLIC ACID can be achieved through multicomponent reactions. One common method involves the reaction of ethyl acetoacetate, hydrazine hydrate, different aldehydes, and malononitrile under solvent-free conditions using CoCuFe2O4 magnetic nanocrystals as a reusable catalyst . This green synthesis approach is efficient and environmentally friendly, yielding high-purity products.
Chemical Reactions Analysis
2-(CARBOXYFORMAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyformamido group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(CARBOXYFORMAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(CARBOXYFORMAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosine-protein phosphatase non-receptor type 1 . This inhibition can modulate various cellular pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
2-(CARBOXYFORMAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
- 2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Pyran-3-Carboxylic Acid
- Pyrano[2,3-c]pyrazole derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C12H13NO6S |
---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
5,5-dimethyl-2-(oxaloamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO6S/c1-12(2)3-5-6(4-19-12)20-9(7(5)10(15)16)13-8(14)11(17)18/h3-4H2,1-2H3,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
KNMHYBMIBQQFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=O)C(=O)O)C |
Origin of Product |
United States |
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